molecular formula C8H12ClNO3 B8612535 Ethyl3-chloro-4-oxopiperidine-1-carboxylate

Ethyl3-chloro-4-oxopiperidine-1-carboxylate

Cat. No.: B8612535
M. Wt: 205.64 g/mol
InChI Key: UAZKCHGMWTUOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl3-chloro-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a chloro group at the third position, an ethoxycarbonyl group at the first position, and a ketone group at the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-chloro-4-oxopiperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropiperidin-4-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-chloro-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include ammonia (NH3) and thiols (RSH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution of the chloro group may yield amines or thiols.

Scientific Research Applications

Ethyl3-chloro-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl3-chloro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropiperidin-4-one: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.

    1-Ethoxycarbonylpiperidin-4-one:

    4-Piperidone: Lacks both the chloro and ethoxycarbonyl groups, making it a simpler structure with different reactivity.

Uniqueness

Ethyl3-chloro-4-oxopiperidine-1-carboxylate is unique due to the presence of both the chloro and ethoxycarbonyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H12ClNO3

Molecular Weight

205.64 g/mol

IUPAC Name

ethyl 3-chloro-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-4-3-7(11)6(9)5-10/h6H,2-5H2,1H3

InChI Key

UAZKCHGMWTUOES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)Cl

Origin of Product

United States

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